2,2',3,3',6-Pentachlorobiphenyl
Overview
Description
2,2’,3,3’,6-Pentachlorobiphenyl is one of the 209 polychlorinated biphenyls, which are synthetic organic compounds with multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications but were banned in the 1970s due to their persistence in the environment and harmful health effects .
Mechanism of Action
Target of Action
2,2’,3,3’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It inhibits the basal and circadian expression of the core circadian component PER1 .
Mode of Action
The compound interacts with its targets by regulating the circadian clock . This regulation is achieved through the inhibition of the basal and circadian expression of the core circadian component PER1 .
Biochemical Pathways
It is known that the compound’s interaction with the circadian clock can have downstream effects on various biological processes regulated by the circadian rhythm .
Pharmacokinetics
Pcbs are known to be highly lipophilic compounds, which allows them to cross the blood-brain barrier and enter the brain . The water solubility of 2,2’,3,3’,6-Pentachlorobiphenyl is 47.02ug/L at 20 ºC , indicating that it has low bioavailability in aqueous environments.
Result of Action
It is known that pcbs can cause harmful health effects due to their bioaccumulative properties . For example, PCBs have been found to act as a developmental neurotoxicant (DNT), targeting the developing brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,6-Pentachlorobiphenyl. The compound’s chiral nature can also lead to enantioselective toxic effects . This means that the two enantiomers of the compound may have different toxic effects, which can be influenced by environmental factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
2,2’,3,3’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding to AhR, 2,2’,3,3’,6-Pentachlorobiphenyl activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These interactions are crucial for mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons.
Cellular Effects
2,2’,3,3’,6-Pentachlorobiphenyl has profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,2’,3,3’,6-Pentachlorobiphenyl has been shown to activate the expression of genes involved in xenobiotic metabolism, leading to changes in cellular detoxification processes . Additionally, this compound can disrupt cell cycle regulation and has been implicated in the development and maturation of various tissues .
Molecular Mechanism
At the molecular level, 2,2’,3,3’,6-Pentachlorobiphenyl exerts its effects through several mechanisms. It binds to the AhR, leading to the activation of gene expression related to xenobiotic metabolism. This binding interaction results in the induction of enzymes such as CYP1A1, which are involved in the detoxification of harmful substances . Furthermore, 2,2’,3,3’,6-Pentachlorobiphenyl can modulate calcium signaling pathways by interacting with ryanodine receptors (RyR), amplifying ionotropic glutamate receptor signaling in neurons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,6-Pentachlorobiphenyl can change over time. This compound is known for its stability and persistence, which means it does not readily degrade in the environment . Long-term exposure to 2,2’,3,3’,6-Pentachlorobiphenyl can lead to sustained activation of detoxification pathways and prolonged disruption of cellular functions. Studies have shown that this compound can cause sex-dependent effects on dendritic arborization in primary mouse neurons, with female neurons being more sensitive to its dendrite-promoting activity .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,6-Pentachlorobiphenyl vary with different dosages in animal models. At lower doses, it can induce the expression of detoxification enzymes without causing significant toxicity. At higher doses, 2,2’,3,3’,6-Pentachlorobiphenyl can lead to adverse effects such as neurotoxicity and disruption of normal cellular functions . In zebrafish larvae, for example, exposure to high doses of this compound resulted in dose-dependent reduction of brain sizes and increased brain cell death .
Metabolic Pathways
2,2’,3,3’,6-Pentachlorobiphenyl is involved in several metabolic pathways, primarily related to its detoxification. It is metabolized by cytochrome P450 enzymes, particularly CYP1A1, which hydroxylate the compound to form hydroxylated metabolites . These metabolites can further undergo conjugation reactions to enhance their excretion from the body. The metabolic pathways of 2,2’,3,3’,6-Pentachlorobiphenyl are crucial for reducing its toxicity and facilitating its elimination.
Transport and Distribution
Within cells and tissues, 2,2’,3,3’,6-Pentachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins. Due to its lipophilic nature, this compound can readily cross cell membranes and accumulate in lipid-rich tissues . It is also known to cross the blood-brain barrier, leading to its accumulation in the brain and potential neurotoxic effects .
Subcellular Localization
The subcellular localization of 2,2’,3,3’,6-Pentachlorobiphenyl is influenced by its interactions with specific cellular compartments and organelles. This compound has been shown to localize to the endoplasmic reticulum, where it interacts with ryanodine receptors to modulate calcium signaling . Additionally, its presence in the nucleus can lead to the activation of AhR-mediated gene expression, further influencing cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,6-Pentachlorobiphenyl, involved the direct chlorination of biphenyl in large reactors. The process was optimized to produce mixtures with specific chlorine content, which were then separated and purified to obtain individual congeners .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,6-Pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of partially dechlorinated biphenyls.
Substitution: Formation of hydroxylated biphenyls.
Scientific Research Applications
2,2’,3,3’,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. It is used in research to understand the behavior of polychlorinated biphenyls in the environment, their bioaccumulation, and their toxicological impacts. In biology and medicine, it is used to study its effects on the endocrine system and its potential role as an endocrine disruptor .
Comparison with Similar Compounds
2,2’,3,3’,6-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which affects its chemical and biological properties. Similar compounds include:
2,2’,3,5’,6-Pentachlorobiphenyl: Known for its developmental neurotoxicant effects.
2,2’,3,3’,6,6’-Hexachlorobiphenyl: Another polychlorinated biphenyl with different chlorine substitution, affecting its stability and reactivity.
These compounds share similar environmental persistence and bioaccumulation properties but differ in their specific biological effects and chemical reactivity.
Properties
IUPAC Name |
1,2,4-trichloro-3-(2,3-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-5-9(15)12(17)10(7)6-2-1-3-8(14)11(6)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWUJLANSDKRAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073536 | |
Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-60-2 | |
Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',6-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIF9S75RZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of 2,2',3,3',6-Pentachlorobiphenyl (PCB 84)?
A1: this compound (PCB 84) is a polychlorinated biphenyl congener. Its molecular structure consists of two benzene rings connected by a single C-C bond, with five chlorine atoms substituted at the 2,2',3,3', and 6 positions. The dihedral angle between the two benzene rings in PCB 84 is 81.5° []. This non-planar structure is characteristic of polychlorinated biphenyls and influences their interactions with biological systems.
Q2: Has the absolute configuration of PCB 84 atropisomers been determined?
A2: While one study mentions the "absolute configuration of 2,2′,3,3′,6-pentachlorinatedbiphenyl (PCB 84) atropisomers" [], the abstract does not provide specific details. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. Further research is needed to understand the specific configurations and potential implications for PCB 84 activity and toxicity.
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